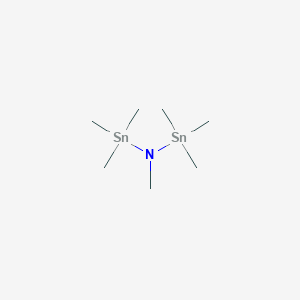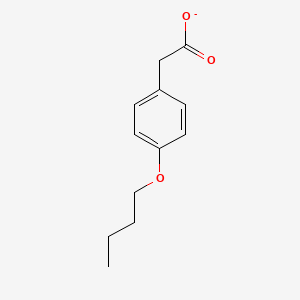
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride typically involves the reaction of pyrrolidine with 2,2-diphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the ester linkage. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: 2-Pyrrolidin-1-ylethyl 2,2-diphenylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
2,2-Diphenylacetic acid: Shares the diphenylacetate moiety.
Pyrrolidin-2-one: An oxidized derivative of pyrrolidine.
Uniqueness
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride is unique due to the combination of the pyrrolidine ring and the diphenylacetate moiety, which imparts specific chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
5411-37-0 |
|---|---|
分子式 |
C20H24ClNO2 |
分子量 |
345.9 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c22-20(23-16-15-21-13-7-8-14-21)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2;1H |
InChI 键 |
KTKRIIVTJHUIDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


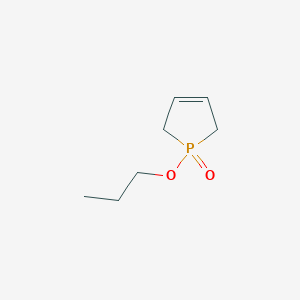
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
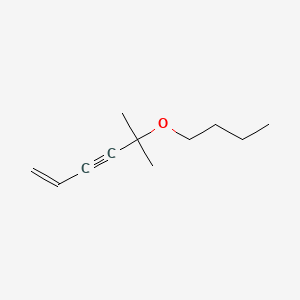
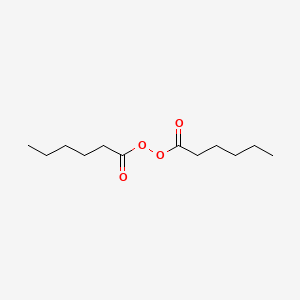

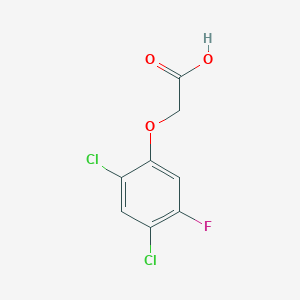

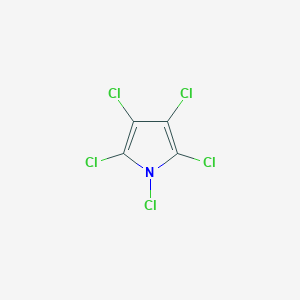
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
